molecular formula C7H14O3S B8580065 1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide CAS No. 3670-86-8

1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide

Cat. No. B8580065
M. Wt: 178.25 g/mol
InChI Key: UXFYZUYHEIMPHD-UHFFFAOYSA-N
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Patent
US08354444B2

Procedure details

Step B To the solution of 5,5-diethyl-[1,3,2]dioxathiane 2-oxide (7 g, 39 mmol) in anhydrous dimethyl sulfoxide (40 mL) was added NaCN (3.9 g, 80 mmol). The reaction mixture was heated at 120° C. for 20 h. The mixture was cooled, and water was added. The mixture was extracted with ethyl acetate twice. The combined organic layers were washed with saturated aqueous NaHCO3 solution, brine, dried over MgSO4, and concentrated. The residue was purified by chromatography (EtOAc:hexanes=1:2) to give 3-ethyl-3-hydroxymethyl-pentanenitrile as a yellow oil (1.7 g, 31%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:10][CH3:11])[CH2:8]OS(=O)O[CH2:4]1)[CH3:2].[C-:12]#[N:13].[Na+].[OH2:15]>CS(C)=O>[CH2:1]([C:3]([CH2:8][OH:15])([CH2:10][CH3:11])[CH2:4][C:12]#[N:13])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)C1(COS(OC1)=O)CC
Name
Quantity
3.9 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (EtOAc:hexanes=1:2)

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC#N)(CC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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